molecular formula C17H20N6O2 B1215757 Salor-int l217573-1ea

Salor-int l217573-1ea

Cat. No.: B1215757
M. Wt: 340.4 g/mol
InChI Key: CYQZBNXFVGWVOS-UHFFFAOYSA-N
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Description

Salor-int L217573-1EA (CAS: 372974-19-1) is a synthetic organic compound with the molecular formula C₂₃H₂₈N₄O₃S₂ and a molecular weight of 472.62 g/mol . Its predicted physicochemical properties include a boiling point of 515.4±60.0°C, a density of 1.36±0.1 g/cm³, and a pKa of 1.10±0.70 . The compound is classified under industrial or research applications, explicitly excluding medical or diagnostic use.

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione

InChI

InChI=1S/C17H20N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,19)

InChI Key

CYQZBNXFVGWVOS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Salor-int l217573-1ea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 1,3-dimethylxanthine with 4-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Salor-int l217573-1ea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Salor-int l217573-1ea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Salor-int l217573-1ea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Salor-int L217573-1EA belongs to a broader class of nitrogen- and sulfur-containing heterocyclic compounds. Below is a detailed comparison with structurally or functionally related compounds based on available data:

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications/Notes
This compound C₂₃H₂₈N₄O₃S₂ 472.62 515.4±60.0 1.36±0.1 Sulfonamide, heterocyclic Industrial/research use
2-Amino-3,5-dibromobenzaldehyde (ADBA) C₇H₅Br₂NO 297.93 N/A N/A Brominated aldehyde Intermediate in organic synthesis
4-(3,4-Dichlorophenyl)-3,4-dihydro-N-methyl-1-(2H)-naphthalenone (Schiff base) C₁₈H₁₅Cl₂NO 340.22 N/A N/A Chlorinated aromatic, imine Potential ligand in coordination chemistry
Tetrabutyl hydrogen sulfate C₁₆H₃₄O₄S 322.50 N/A N/A Sulfate ester Phase-transfer catalyst
N,N-Carbonyldiimidazole (CDI) C₇H₆N₄O 162.15 Sublimes at 160–165 1.40 Imidazole, carbonyl Peptide coupling agent

Key Findings:

Structural Complexity : this compound exhibits greater molecular complexity compared to simpler heterocycles like CDI or tetrabutyl hydrogen sulfate, as evidenced by its higher molecular weight (472.62 vs. 162.15–322.50 g/mol) .

Thermal Stability : Its high boiling point (515.4°C) suggests superior thermal stability relative to compounds like CDI (sublimes at 160–165°C), making it suitable for high-temperature reactions .

Acidity : The low pKa (1.10±0.70) indicates strong acidic character, contrasting with neutral compounds like ADBA or CDI. This property may influence solubility or reactivity in polar solvents.

Functional Group Diversity : Unlike brominated (ADBA) or chlorinated (Schiff base) analogs, this compound incorporates sulfonamide and heterocyclic moieties, which are often associated with catalytic or material science applications .

Research and Industrial Relevance

  • Polymer synthesis : Sulfur-containing compounds often act as vulcanization agents.
  • Catalysis : Nitrogen heterocycles are common ligands in metal-catalyzed reactions.
  • Material science : High thermal stability may suit high-performance coatings or adhesives.

In contrast, compounds like CDI are extensively used in peptide synthesis, and ADBA serves as a bromination intermediate . The Schiff base analog’s chlorinated aromatic system suggests utility in coordination chemistry or optoelectronics.

Limitations and Data Gaps

  • Lack of Comparative Data : Detailed properties (e.g., solubility, reactivity) for most listed analogs are unavailable, limiting direct functional comparisons.
  • Ambiguity in Applications : The exact industrial role of this compound remains undefined in public literature.

Q & A

Q. Basic Methodology :

  • Controls : Include positive controls (e.g., known inhibitors/activators of the target pathway) and negative controls (solvent-only or inert analogs) to isolate the compound's specific effects .
  • Variables : Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., enzymatic activity, gene expression). Use triplicate measurements to minimize random error .
  • Protocol Alignment : Follow standardized frameworks like CONSORT for experimental transparency or PRISMA for systematic reviews .

Q. Advanced Consideration :

  • Dose-Response Curves : Use non-linear regression models to determine IC50/EC50 values, ensuring curve-fitting software accounts for heteroscedasticity .
  • Time-Resolved Assays : Employ stopped-flow spectroscopy or microfluidic systems to capture transient reaction intermediates .

What statistical approaches resolve contradictions in this compound's reported bioactivity data?

Q. Basic Methodology :

  • Error Propagation : Quantify uncertainties in replicated experiments using Gaussian error analysis, reporting confidence intervals (e.g., 95% CI) .
  • ANOVA : Apply one-way ANOVA to compare means across treatment groups, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .

Q. Advanced Methodology :

  • Sensitivity Analysis : Use Monte Carlo simulations to assess how input variability (e.g., purity, solvent stability) affects bioactivity outcomes .
  • Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for between-study heterogeneity .

How can researchers ensure reproducibility in synthesizing this compound?

Q. Basic Methodology :

  • Protocol Documentation : Detail reaction conditions (temperature, catalysts), purification steps (HPLC parameters), and characterization data (NMR, HRMS) in supplementary files .
  • Batch Consistency : Report yield ranges and purity thresholds (e.g., ≥95% by LC-MS) across multiple synthesis batches .

Q. Advanced Methodology :

  • Crystallography : Resolve 3D structures via X-ray diffraction to confirm stereochemical integrity .
  • Stability Testing : Conduct accelerated degradation studies under varied pH/temperature to identify degradation products .

What strategies optimize literature reviews for this compound research?

Q. Basic Methodology :

  • Database Selection : Prioritize PubMed, Scopus, and Web of Science, using Boolean operators (e.g., "this compound AND pharmacokinetics") .
  • Inclusion/Exclusion Criteria : Exclude studies lacking peer review or with unvalidated methodologies (e.g., missing controls) .

Q. Advanced Methodology :

  • Citation Chaining : Use tools like Connected Papers to map seminal studies and identify knowledge gaps .
  • Critical Appraisal : Apply QUADAS-2 for bias assessment in experimental studies .

How to mitigate sampling bias in ecological studies of this compound's environmental impact?

Q. Basic Methodology :

  • Stratified Sampling : Segment ecosystems into homogeneous strata (e.g., soil types, water pH zones) to ensure representative sampling .
  • Power Analysis : Calculate minimum sample sizes using G*Power to achieve statistical significance (α = 0.05, β = 0.2) .

Q. Advanced Methodology :

  • Geospatial Modeling : Integrate GIS data to correlate compound distribution with environmental variables (e.g., rainfall, temperature) .
  • Longitudinal Monitoring : Track bioaccumulation trends over seasons using LC-MS/MS .

What advanced techniques characterize this compound's structural and electronic properties?

Q. Basic Methodology :

  • Spectroscopy : Use FTIR for functional group identification and UV-Vis for conjugation analysis .
  • Chromatography : Optimize HPLC-DAD methods with C18 columns and gradient elution .

Q. Advanced Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electronic transitions and reactive sites .
  • Cryo-EM : Resolve supramolecular assemblies in solution at near-atomic resolution .

Notes for Implementation

  • Data Presentation : Follow Beilstein Journal guidelines for tables (e.g., bolded compound IDs, SI unit formatting) .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the acknowledgments section .
  • Supplementary Materials : Upload raw datasets, spectra, and computational input files to repositories like Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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